1-(4-Benzylpiperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride
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Description
1-(4-Benzylpiperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H40Cl2N2O3 and its molecular weight is 499.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
Synthesis and Pharmacological Properties
This compound belongs to a group of chemicals that have been synthesized and studied for their potential pharmacological properties, such as anti-inflammatory, analgesic, and peripheral N-cholinolytic activities. A notable example of related work involves the synthesis of derivatives that exhibit these biological effects, highlighting the potential utility of this compound in research related to these pharmacological areas (Геворгян et al., 2017).
Antidepressant Activity
Research into derivatives of this compound has revealed their design and synthesis aimed at targeting the 5-HT1A serotonin receptors and serotonin transporter, proposing a dual mechanism of action for antidepressant activity. These studies contribute to the understanding of how structural modifications can influence the pharmacological profile, potentially offering insights into new classes of antidepressants (Martínez-Esparza et al., 2001).
Structural Analysis and Drug Design
Molecular Docking and Structural Analysis
Investigations have been carried out on structurally similar arylpiperazine derivatives, examining their binding mechanisms with receptors such as the α1A-adrenoceptor. These studies, involving time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking, offer valuable insights for drug design, especially in developing highly selective antagonists (Xu et al., 2016).
Chemical Reactions and Properties
Reactivity and Chemical Properties
Research on the compound's analogs has explored their reactivity, including hydrolysis reactions and interactions with various chemical agents. These studies provide foundational knowledge of the chemical behavior and potential applications of these compounds in further pharmaceutical research (Iwanami et al., 1964).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[2-(4-tert-butylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3.2ClH/c1-26(2,3)23-9-11-25(12-10-23)31-18-17-30-21-24(29)20-28-15-13-27(14-16-28)19-22-7-5-4-6-8-22;;/h4-12,24,29H,13-21H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROKEPDWBFLKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.